molecular formula C23H25N3O5 B2877294 3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941927-99-7

3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2877294
CAS No.: 941927-99-7
M. Wt: 423.469
InChI Key: CEDHDMQIQWNJSP-UHFFFAOYSA-N
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Description

3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small-molecule compound featuring a spirocyclic core structure. Key characteristics include:

  • Molecular Formula: C₂₃H₂₅N₃O₅
  • Molecular Weight: 423.47 g/mol
  • Physicochemical Properties: logP: 2.45 (moderate lipophilicity) Hydrogen Bond Acceptors: 8 Polar Surface Area (PSA): 73.38 Ų (suggesting moderate membrane permeability) .

Properties

IUPAC Name

3-benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-30-18-9-8-17(14-19(18)31-2)20(27)25-12-10-23(11-13-25)21(28)26(22(29)24-23)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDHDMQIQWNJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent-driven differences:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity/Application References
3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione C₂₃H₂₅N₃O₅ 423.47 3-Benzyl, 8-(3,4-dimethoxybenzoyl) 2.45 Unknown (potential enzyme inhibition)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione C₁₄H₁₇N₃O₂ 259.31 8-Benzyl N/A Synthetic intermediate
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione C₉H₁₃N₃O₃ 211.22 8-Acetyl N/A Not reported
8-(3-Chloro-5-(trifluoromethyl)-pyridinyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione C₁₃H₁₂ClF₃N₄O₂ 364.71 8-(Chloro-trifluoromethyl-pyridinyl) N/A Suspected kinase inhibition
WASp-targeting SMC #13* C₂₇H₃₂N₄O₃ 484.58 8-Indenyl, 1-Isobutyl, 3-(4-methoxybenzyl) N/A WASp degradation (anticancer activity)

*WASp-targeting SMC #13: 8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Key Observations:
  • Lipophilicity : The target compound’s logP (2.45) suggests better membrane permeability than bulkier analogs like WASp-targeting SMC #13, which may require active transport .
(a) Enzyme Inhibition Potential
  • PHD2 Inhibition : Analogs like 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 11–16) inhibit prolyl hydroxylase domain (PHD) enzymes, crucial in hypoxia-inducible factor (HIF) regulation. While the target compound’s activity is unreported, its dimethoxybenzoyl group may enhance binding to PHD2’s active site .
  • Selectivity : The 3,4-dimethoxybenzoyl group could mimic natural substrates (e.g., α-ketoglutarate), a feature shared with PHD inhibitors like FG-4592 (roxadustat) .

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